3-Iodo-1H-indazol-5-amine 3-Iodo-1H-indazol-5-amine
Brand Name: Vulcanchem
CAS No.: 599183-36-5
VCID: VC2273590
InChI: InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
SMILES: C1=CC2=NNC(=C2C=C1N)I
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol

3-Iodo-1H-indazol-5-amine

CAS No.: 599183-36-5

Cat. No.: VC2273590

Molecular Formula: C7H6IN3

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1H-indazol-5-amine - 599183-36-5

Specification

CAS No. 599183-36-5
Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
IUPAC Name 3-iodo-2H-indazol-5-amine
Standard InChI InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Standard InChI Key HORRIHWEYDDYST-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=C2C=C1N)I
Canonical SMILES C1=CC2=NNC(=C2C=C1N)I

Introduction

Chemical Structure and Identifiers

3-Iodo-1H-indazol-5-amine is characterized by its bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The compound contains three nitrogen atoms, one iodine atom, and demonstrates unique chemical reactivity due to its specific substitution pattern.

Key Chemical Identifiers

The following table presents the essential chemical identifiers for 3-Iodo-1H-indazol-5-amine:

ParameterValue
CAS Number88805-76-9
Molecular FormulaC₇H₆IN₃
Molecular Weight259.05 g/mol
IUPAC Name5-iodo-1H-indazol-3-amine
InChI KeyGBUVSJWTWOWRSL-UHFFFAOYSA-N
SMILES NotationNC1=NNC2=CC=C(I)C=C12
PubChem CID20135868

This compound is recognized through multiple nomenclature systems, including synonyms such as 3-amino-5-iodo-1H-indazole and 5-iodo-1H-indazole-3-ylamine .

Physical Properties

The physical properties of 3-Iodo-1H-indazol-5-amine are crucial for understanding its behavior in different experimental conditions and applications.

Observable Physical Characteristics

PropertyValue
Physical AppearanceNot explicitly stated in sources, likely a crystalline solid
Melting Point177°C to 179°C
Boiling PointNot reported in available data
SolubilityLimited solubility in water; more soluble in polar organic solvents
StabilityLight sensitive

The compound exhibits a relatively high melting point (177-179°C), suggesting strong intermolecular forces in its crystal lattice structure . Its light sensitivity indicates the need for appropriate storage conditions to prevent degradation.

Chemical Reactivity

The reactivity profile of 3-Iodo-1H-indazol-5-amine is determined by its functional groups and heterocyclic structure.

Key Reactive Sites

  • The iodine at position 5 serves as an excellent leaving group for various cross-coupling reactions

  • The amino group at position 3 can participate in nucleophilic substitution reactions

  • The indazole N-H can undergo N-alkylation or acylation reactions

Reaction TypeReactive SitePotential Applications
Suzuki CouplingC5-I bondIntroduction of aryl/heteroaryl groups
Sonogashira CouplingC5-I bondIntroduction of alkynyl groups
Buchwald-Hartwig AminationC5-I bondC-N bond formation
Nucleophilic SubstitutionC3-NH₂ groupFormation of amides, imines, etc.
N-AlkylationIndazole N-HFormation of N-substituted derivatives

The iodine substituent particularly enables various transition metal-catalyzed cross-coupling reactions, as evidenced by the synthesis of structurally related indazole derivatives mentioned in the search results .

Applications in Research and Development

Despite limited specific information about 3-Iodo-1H-indazol-5-amine in the search results, its potential applications can be inferred from related indazole compounds.

Pharmaceutical Research

Indazole derivatives have demonstrated significant biological activities, with several FDA-approved anti-cancer drugs containing indazole scaffolds . The potential applications include:

  • Kinase inhibition: Many indazole derivatives serve as kinase inhibitors, crucial for cancer therapy

  • Anti-proliferative agents: Related indazole compounds have shown activity against various cancer cell lines

  • Building blocks for drug synthesis: The reactive iodine at C5 position allows for diverse structural modifications

Comparison with Related Indazole Derivatives

Comparing 3-Iodo-1H-indazol-5-amine with structurally similar compounds provides valuable insights into structure-activity relationships.

Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Differences
3-Iodo-1H-indazol-5-amineC₇H₆IN₃259.05 g/molReference compound
3-Iodo-1-methyl-1H-indazol-5-amineC₈H₈IN₃273.07 g/molN-Methyl substitution at position 1
3-Amino-1H-indazol-5-olC₇H₇N₃O149.15 g/mol (approx.)Hydroxyl instead of iodine at position 5
6-Bromo-3-iodo-1H-indazoleC₇H₄BrIN₂322.9 g/molBromo at position 6, no amino group

The N-methylated derivative (3-Iodo-1-methyl-1H-indazol-5-amine) represents an important structural analogue, as N-alkylation is a common modification in medicinal chemistry to alter pharmacokinetic properties .

Structure-Activity Considerations

Research on related indazole derivatives suggests that:

  • The position of substituents on the indazole core significantly impacts biological activity

  • The presence of hydrophilic groups (such as the amino group) can enhance solubility and binding to biological targets

  • Halogen substitutions (like iodine) may contribute to increased potency through halogen bonding interactions with target proteins

Studies on indazole derivatives indicate that "suitable size of alkyl substituent" at certain positions can be favorable for biological activity, suggesting that modifications of 3-Iodo-1H-indazol-5-amine might yield compounds with enhanced properties .

Analytical Methods and Characterization

Spectroscopic Analysis

Common analytical techniques for characterizing 3-Iodo-1H-indazol-5-amine include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm structural features

  • Mass Spectrometry (MS): Provides molecular weight confirmation, with an expected m/z of 259.05

  • Infrared (IR) Spectroscopy: Can identify functional groups such as the primary amine

Future Research Directions

Based on the structural features and potential applications of 3-Iodo-1H-indazol-5-amine, several promising research directions emerge:

  • Development of structure-activity relationships through systematic modification of the indazole scaffold

  • Exploration of transition metal-catalyzed reactions to create libraries of derivatives

  • Investigation of biological activities, particularly in the context of kinase inhibition

  • Development of novel synthetic routes to improve yield and selectivity

  • Computational studies to predict interactions with biological targets

The reactive nature of both the iodine substituent and the amino group provides multiple avenues for chemical diversification, potentially leading to compounds with enhanced biological properties.

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